
1-(4-Propylphenyl)ethanamine
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Overview
Description
1-(4-Propylphenyl)ethanamine is an organic compound with the molecular formula C11H17N It is a derivative of phenethylamine, where the phenyl ring is substituted with a propyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Propylphenyl)ethanamine can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride to form 4-propylacetophenone. This intermediate is then reduced to 4-propylphenylethanol, which is subsequently converted to this compound through reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 4-Propylbenzaldehyde or 4-Propylbenzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
1-(4-Propylphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of 1-(4-Propylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Phenethylamine: The parent compound, differing by the absence of the propyl group.
4-Methylphenethylamine: Similar structure with a methyl group instead of a propyl group.
4-Ethylphenethylamine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness: 1-(4-Propylphenyl)ethanamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct properties compared to its analogs .
Biological Activity
1-(4-Propylphenyl)ethanamine, also known as (1S)-1-(4-propylphenyl)ethanamine or (1R)-1-(4-propylphenyl)ethanamine, is an organic compound with the molecular formula C₁₁H₁₇N. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and interactions with biological systems.
Chemical Structure and Properties
The structure of this compound features a propyl group attached to a phenyl ring, which is further connected to an ethanamine backbone. This configuration allows for various chemical reactivity patterns typical of amines and aromatic compounds.
Key Properties:
- Molecular Formula: C₁₁H₁₇N
- Molecular Weight: 175.26 g/mol
- Functional Groups: Amine, Aromatic
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. Research indicates that similar compounds often interact with serotonin and dopamine receptors, suggesting that this compound may exhibit comparable effects. The exact mechanism involves modulation of receptor activity, which can lead to various physiological responses.
Pharmacological Effects
This compound has been studied for its potential effects in several areas:
- Psychoactive Properties: Similar compounds have shown activity at serotonin and dopamine receptors, indicating potential psychoactive effects. This suggests that this compound could influence mood and behavior.
- Antipsychotic Potential: Research on related compounds has indicated antipsychotic profiles in behavioral pharmacological models, suggesting that this compound might also possess similar properties. For instance, studies have demonstrated that substituents on the phenyl moiety significantly affect behavioral activity, which may be relevant for this compound .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Interaction with Neurotransmitter Systems:
- A study indicated that derivatives of phenethylamines interact with serotonin receptors, hinting at the potential for this compound to exhibit similar binding affinities .
- Behavioral Pharmacology:
-
Chemical Reactivity:
- The compound undergoes various chemical reactions such as oxidation and reduction, which can lead to the formation of secondary or tertiary amines and other derivatives. This reactivity is crucial for its synthesis and potential modification for therapeutic applications .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound | Structure Variation | Notable Activity |
---|---|---|
This compound | Propyl group on phenyl | Potential psychoactive effects |
1-(4-Methylphenyl)ethanamine | Methyl group on phenyl | Similar receptor interactions |
1-(4-Ethylphenyl)ethanamine | Ethyl group on phenyl | Comparable biological activity |
Properties
IUPAC Name |
1-(4-propylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHHWCQQAOZVKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396543 |
Source
|
Record name | 1-(4-propylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91339-01-4 |
Source
|
Record name | 1-(4-propylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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